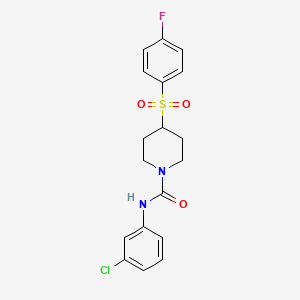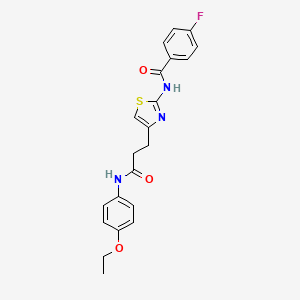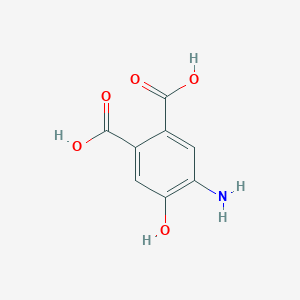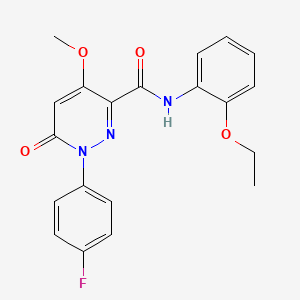![molecular formula C20H24N4O5S B2517882 N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1021220-51-8](/img/structure/B2517882.png)
N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide is a chemical entity that appears to be designed for biological activity, given its structural complexity and the presence of multiple functional groups that are commonly seen in drug molecules. The molecule contains a piperazine ring, which is a feature known to be associated with a variety of pharmacological activities. The sulfonyl group attached to the piperazine suggests potential for enzyme inhibition, as sulfonyl groups are often seen in inhibitors. The benzo[d][1,3]dioxole moiety is a bioisostere for phenyl rings and can confer unique physicochemical properties to the molecule.
Synthesis Analysis
While the provided data does not include specific information on the synthesis of the compound , it is possible to infer from related literature that the synthesis of such compounds typically involves multi-step organic reactions. For example, the synthesis of related pyrido[1,2,3-de][1,4]benzoxazine derivatives involves the construction of the core ring system followed by the introduction of substituents at specific positions . The synthesis of N-benzyl-4-heteroaryl-1-(phenylsulfonyl)piperazine derivatives also involves multiple steps, including the formation of the piperazine ring and subsequent functionalization . These processes often require careful control of reaction conditions and the use of specific reagents to achieve the desired selectivity and yield.
Molecular Structure Analysis
The molecular structure of N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide is likely to be complex, with multiple rings and functional groups contributing to its three-dimensional conformation. The presence of the piperazine ring, which is a flexible, saturated heterocyclic moiety, can adopt different conformations that may affect the overall shape of the molecule . The pyridinyl group adds an aromatic character and potential for additional interactions, such as pi-stacking or hydrogen bonding. The sulfonyl group is a strong electron-withdrawing group that can influence the electronic distribution within the molecule, potentially affecting its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The compound contains several functional groups that could participate in various chemical reactions. The piperazine ring can undergo nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms . The sulfonyl group can be involved in sulfonylation reactions, which are important in the synthesis of sulfonamide drugs. The benzo[d][1,3]dioxole moiety is relatively stable, but it could potentially undergo electrophilic aromatic substitution if activated by adjacent functional groups. The carboxamide group is typically less reactive but can participate in the formation of hydrogen bonds, which is crucial for the interaction with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide would be influenced by its molecular structure. The molecule is likely to have a significant molecular weight and a complex shape, which could affect its solubility and permeability. The presence of multiple aromatic rings suggests potential for high lipophilicity, while the sulfonyl and carboxamide groups could enhance water solubility through hydrogen bonding. The molecule's ability to form a stable crystal lattice could be important for its formulation and stability as a drug substance.
Wissenschaftliche Forschungsanwendungen
Potential Antipsychotic Agent
Heterocyclic carboxamides, including structures similar to N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide, were synthesized and evaluated as potential antipsychotic agents. They exhibited potent in vivo activities and were notably less active in behavioral models predictive of extrapyramidal side effects compared to their efficacy in antipsychotic activity prediction models. Two derivatives showed promising results, indicating the potential of such compounds in psychiatric treatment (Norman et al., 1996).
Antimalarial and Antiviral Properties
The reactivity of N-(phenylsulfonyl)acetamide derivatives, which share a core structure with the compound , was investigated for potential antimalarial activity. One derivative demonstrated excellent antimalarial activity and selectivity index. Theoretical calculations and molecular docking studies were employed, revealing small energy affinity against specific proteins and showing promise for these compounds in antimalarial and potentially antiviral applications, including against SARS-CoV-2 (Fahim & Ismael, 2021).
Inhibition of Farnesyl Protein Transferase
Novel derivatives, akin to the compound in focus, were synthesized for exploring the structure-activity relationship of Farnesyl Protein Transferase (FPT) inhibitors. These derivatives exhibited potent FPT inhibition and demonstrated significant oral bioavailability and antitumor efficacy against a series of tumor cell lines (Mallams et al., 1998).
Mycobacterium Tuberculosis DNA GyrB Inhibition
Compounds structurally related to N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide were synthesized and screened for their inhibitory activity against Mycobacterium tuberculosis DNA gyrase B subunit. One derivative demonstrated promising results with significant inhibition and low cytotoxicity, indicating potential for therapeutic applications in tuberculosis treatment (Reddy et al., 2014).
PCSK9 mRNA Translation Inhibition
A series of compounds, including N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides, were identified as PCSK9 mRNA translation inhibitors. These molecules demonstrated improved potency, ADME properties, and safety profiles compared to earlier structures, marking their potential in cholesterol management and cardiovascular disease treatment (Londregan et al., 2018).
Eigenschaften
IUPAC Name |
N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O5S/c25-20(16-5-6-17-18(14-16)29-15-28-17)22-8-3-13-30(26,27)24-11-9-23(10-12-24)19-4-1-2-7-21-19/h1-2,4-7,14H,3,8-13,15H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTCLEBZGFAFTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCCNC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-bromo-2-fluorophenyl)-2-(5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2517803.png)

![3-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]sulfanylpropanoic acid](/img/structure/B2517807.png)
![8-Methylimidazo[1,5-a]pyridin-3-amine](/img/structure/B2517809.png)
![3-(4,6-Dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl)acrylonitrile](/img/structure/B2517810.png)



![N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2517818.png)
![2-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide](/img/structure/B2517819.png)

![3-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-2H-chromen-2-one](/img/structure/B2517822.png)